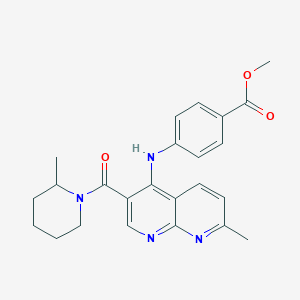

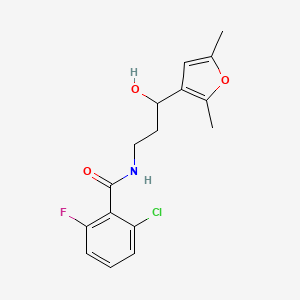

![molecular formula C15H21NO4 B2403812 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid CAS No. 191611-88-8](/img/structure/B2403812.png)

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as ibuprofen and is widely used as a pain reliever, fever reducer, and anti-inflammatory agent. The synthesis of ibuprofen is a complex process that involves several steps.

科学的研究の応用

Biotransformation Studies

- Biotransformation in Different Species : Research by Pottier, Busigny, and Raynaud (1978) on a structurally similar compound, 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, reveals species-specific biotransformation pathways. In humans, rapid reduction to an alcohol occurs, whereas in other species, the side-chain is oxidized to acetic acid. This indicates that metabolism varies unpredictably across species (Pottier, Busigny, & Raynaud, 1978).

Synthesis and Chemical Transformation

- Enantioselective Synthesis : Arvanitis et al. (1998) describe enantioselective synthesis routes for 3-aminopropanoic acid derivatives, relevant for the synthesis of compounds like 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid. These methods involve electrophilic attack and introduce nitrogen through the Curtius reaction (Arvanitis et al., 1998).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid with antimicrobial properties. These compounds exhibited significant activity against various bacteria and fungi, indicating potential applications in antimicrobial treatments (Mickevičienė et al., 2015).

Application in Medicinal Chemistry

- Enzyme Inhibition : Galardy and Kortylewicz (1984) studied the inhibition of carboxypeptidase A by analogues of butanoic acids. Their findings provide insights into potential applications of structurally similar compounds in enzyme inhibition and medicinal chemistry (Galardy & Kortylewicz, 1984).

Pharmaceutical Intermediates

- Synthesis for Drug Applications : Research by Zhang (2005) on the synthesis of 4-phenyl-2-butanone, an intermediate in medicinal synthesis, highlights the potential of structurally similar butanoic acid derivatives in pharmaceutical production (Zhang, 2005).

特性

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(9-13(17)18)11-5-7-12(8-6-11)16-14(19)20-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXDGTCLHSYKEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

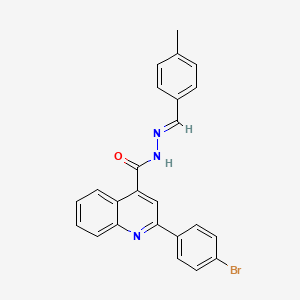

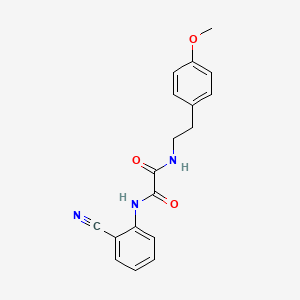

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403730.png)

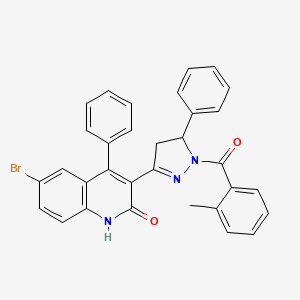

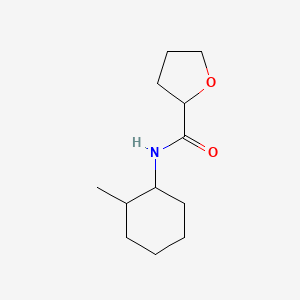

![1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2403732.png)

![(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

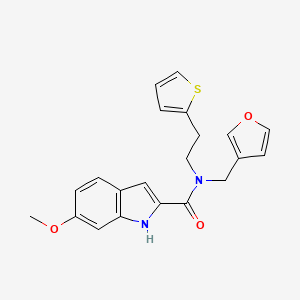

![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2403740.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2403741.png)

![4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B2403744.png)